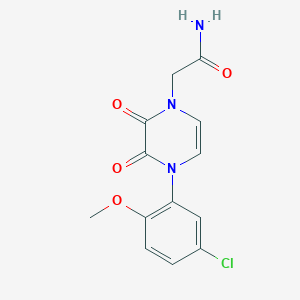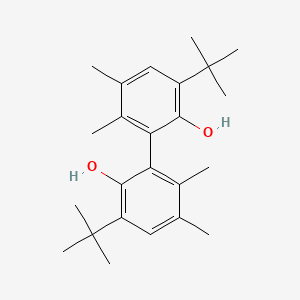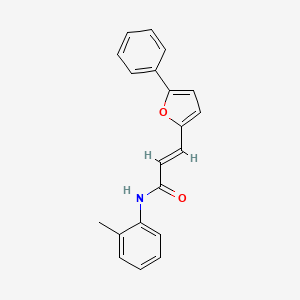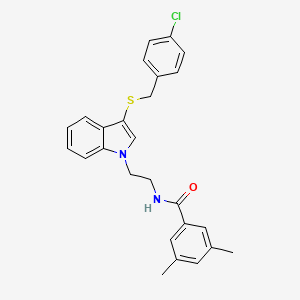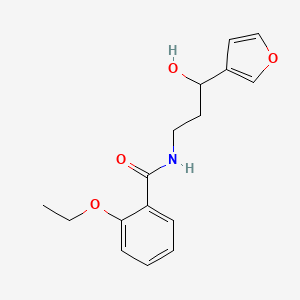
2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide, also known as EFHB, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. EFHB is a benzamide derivative that has been synthesized through a novel method, and its unique structure has led to investigations into its mechanism of action and potential physiological effects.
Wissenschaftliche Forschungsanwendungen
Anticancer and Antiangiogenic Activities
Compounds with benzofuran derivatives have been evaluated for their anticancer properties. For instance, novel 3-arylaminobenzofuran derivatives have shown significant antiproliferative activity against cancer cells, inhibition of tubulin polymerization, induction of apoptosis, and potent in vivo antitumor activity in murine models, which could be linked to the effect of similar compounds on vascular endothelial cells (Romagnoli et al., 2015).
Biobased Material Synthesis
The enzymatic polymerization of biobased monomers, such as 2,5-bis(hydroxymethyl)furan with various diacid ethyl esters, has led to the creation of novel furan polyesters. These materials possess desirable physical properties and could serve as sustainable alternatives to petroleum-based polymers, highlighting the potential of furan derivatives in material science (Jiang et al., 2014).
Fluorescence Sensing and Imaging
Modifications of molecular structures, such as those based on the 3-hydroxyflavone molecule, have been designed to regulate excited-state intramolecular proton transfer and intramolecular charge transfer characteristics. These modifications can lead to shifts in absorption and emission spectra, potentially enhancing the development of fluorescent probes and organic radiation scintillators. Such studies provide insight into how structural changes in compounds like 2-ethoxy-N-(3-(furan-3-yl)-3-hydroxypropyl)benzamide could influence their applications in fluorescence-based technologies (Han et al., 2018).
Eigenschaften
IUPAC Name |
2-ethoxy-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-2-21-15-6-4-3-5-13(15)16(19)17-9-7-14(18)12-8-10-20-11-12/h3-6,8,10-11,14,18H,2,7,9H2,1H3,(H,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FMDQJRNJGNHWGM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NCCC(C2=COC=C2)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Ethoxy-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

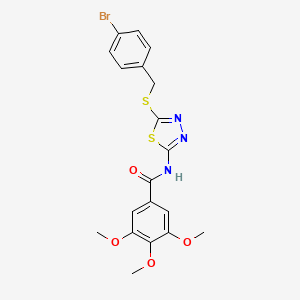
![Chromen-2-one, 3-(5-pyridin-4-yl-4H-[1,2,4]triazol-3-yl)-](/img/structure/B2390970.png)
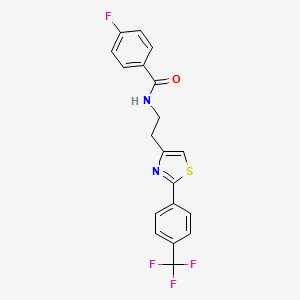
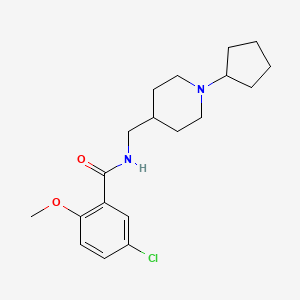
![2-(2,4-dioxo-3-(pyridin-2-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2390974.png)
![2-[5-[2-(4-fluoroanilino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]acetamide](/img/structure/B2390975.png)
![(1H-benzo[d]imidazol-5-yl)(4-(5,6,7,8-tetrahydrocinnolin-3-yl)piperazin-1-yl)methanone](/img/structure/B2390977.png)
![N-(5-(2-(benzo[d]isoxazol-3-yl)acetyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)furan-3-carboxamide](/img/structure/B2390978.png)
![N-[(1-methyl-1H-imidazol-2-yl)(phenyl)methyl]-2-(methylamino)acetamide dihydrochloride](/img/structure/B2390979.png)
